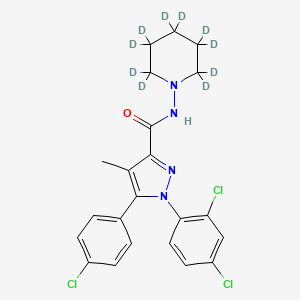
Rimonabant-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rimonabant-d10 ist eine deuteriummarkierte Version von Rimonabant, einem selektiven Antagonisten des Cannabinoid-Rezeptors Typ 1 (CB1). Diese Verbindung wird hauptsächlich als interner Standard zur Quantifizierung von Rimonabant in verschiedenen analytischen Anwendungen verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Deuteriummarkierung hilft bei der Unterscheidung von this compound von seinem nicht-markierten Gegenstück während der Analyse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einführung von Deuteriumatomen in das Rimonabant-Molekül. Der allgemeine Syntheseweg umfasst folgende Schritte:
Bildung des Pyrazolrings: Die Synthese beginnt mit der Bildung des Pyrazolrings durch Reaktion von 4-Chlorphenylhydrazin mit 2,4-Dichlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin.
Einführung des Piperidinrings: Das Pyrazol-Zwischenprodukt wird dann mit 1-Brom-2,2',3,3',4,4',5,5',6,6'-deuteriertem Piperidin in Gegenwart einer Base umgesetzt, um das Endprodukt this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung deuterierter Reagenzien und Lösungsmittel ist entscheidend für die Erhaltung der Deuteriummarkierung während der gesamten Synthese .
Wirkmechanismus
Target of Action
Rimonabant-d10, also known as Rimonabant, is an anorectic anti-obesity drug . It primarily targets the cannabinoid receptor CB1 . The CB1 receptor is part of the endocannabinoid system, which plays a significant role in appetitive drive and associated behaviors .
Mode of Action
This compound acts as an inverse agonist for the cannabinoid receptor CB1 . This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. Its main effect is the reduction in appetite . It is the first selective CB1 receptor blocker to be approved for use anywhere in the world .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the Wnt pathway and β-Catenin nuclear translocation, both in vitro and in vivo models . This inhibition of TCF/LEF transcription factors leads to a reduction in COX-2, Cyclin D1, and c-Myc expression . Moreover, it has been shown to induce apoptosis in leukemia cell lines, activating caspase-dependent and -independent pathways .
Pharmacokinetics
Preclinical data have demonstrated a long duration of action . As of yet, no drug–drug, drug–food, or drug–disease interactions have been identified with this compound .
Result of Action
This compound has significant effects at the molecular and cellular level. It has been shown to produce significant decreases in weight and waist circumference in obese human subjects and improve the lipid profile and glucose control . It also reduces A1C levels in the diabetic population .
Action Environment
The treatment environment can influence the effects of this compound . Studies suggest that receiving treatment in the drug-associated environment, and/or novelty, can influence its effects .
Biochemische Analyse
Biochemical Properties
Rimonabant-d10, like Rimonabant, is a highly potent, brain-penetrating, and selective central cannabinoid receptor (CB1) antagonist . It interacts with the CB1 receptor, showing a Ki value of 1.8 nM . Additionally, this compound also inhibits Mycobacterial membrane protein Large 3 (MMPL3) .
Cellular Effects
Rimonabant has been shown to have significant effects on various types of cells. For instance, in studies involving porcine retinal Müller glial cells, Rimonabant inhibited TGF-β2 induced contraction of collagen matrices by these cells . This effect was concentration-dependent, with significant inhibition of contraction observed at certain concentrations . Rimonabant also significantly decreased the expression of α-SMA fibers in stress fibers of the TGF-β2 stimulated porcine MG cells .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Rimonabant. Rimonabant is a specific CB1 cannabinoid receptor antagonist . The endocannabinoid system, which includes the CB1 receptor, plays a significant role in appetitive drive and associated behaviors . Therefore, the attenuation of the activity of this system by this compound could have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, Rimonabant has shown significant effects. For instance, Rimonabant has been shown to reduce body weight in a mouse model of diet-induced obesity when administered at a dose of 10 mg/kg in the drinking water
Metabolic Pathways
Rimonabant has been linked to the endocannabinoid system, which plays a significant role in metabolism
Subcellular Localization
Given its similarity to Rimonabant, it is likely that it localizes to the same areas as Rimonabant, which is known to be an inverse agonist for the cannabinoid receptor CB1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rimonabant-d10 involves the incorporation of deuterium atoms into the Rimonabant molecule. The general synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring by reacting 4-chlorophenylhydrazine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the piperidine ring: The pyrazole intermediate is then reacted with 1-bromo-2,2’,3,3’,4,4’,5,5’,6,6’-deuterated piperidine in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Rimonabant-d10 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten oder Keton-Derivaten führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Rimonabant-d10 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Analytische Chemie: Wird als interner Standard in GC-MS und LC-MS zur Quantifizierung von Rimonabant verwendet.
Pharmakologie: Hilft bei der Untersuchung der Pharmakokinetik und des Metabolismus von Rimonabant, indem es eine stabile Isotop-markierte Referenz bietet.
Neurowissenschaften: Wird in der Forschung zum Endocannabinoid-System und seiner Rolle in verschiedenen physiologischen Prozessen verwendet.
Fettleibigkeit und Stoffwechselstörungen: Untersucht wurden seine potenziellen therapeutischen Wirkungen bei der Behandlung von Fettleibigkeit und damit verbundenen Stoffwechselstörungen
Wirkmechanismus
This compound wirkt, wie sein nicht-markiertes Gegenstück, als Antagonist für den Cannabinoid-Rezeptor Typ 1 (CB1). Durch die Blockierung von CB1-Rezeptoren reduziert es die Aktivität des Endocannabinoid-Systems, das an der Regulierung von Appetit, Energiebilanz und Stoffwechselprozessen beteiligt ist. Dieser Wirkmechanismus macht this compound nützlich bei der Untersuchung der Auswirkungen der CB1-Rezeptor-Antagonisierung auf verschiedene physiologische und pathologische Zustände .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rimonabant: Die nicht-markierte Version von Rimonabant-d10, die für ähnliche Forschungszwecke verwendet wird.
AM251: Ein weiterer CB1-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die deutliche Vorteile in analytischen Anwendungen bietet. Die Deuteriumatome helfen, die Verbindung von ihrem nicht-markierten Gegenstück zu unterscheiden, was eine genauere Quantifizierung und Analyse in verschiedenen Forschungsstudien ermöglicht .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
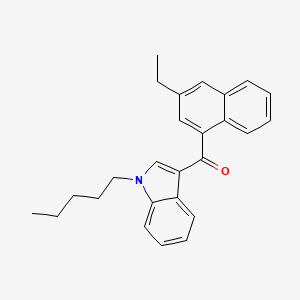
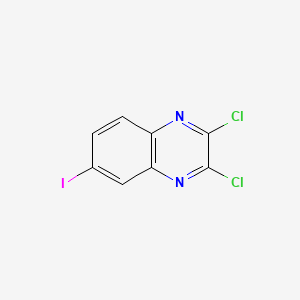
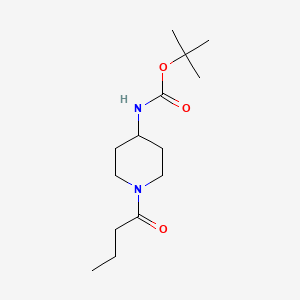
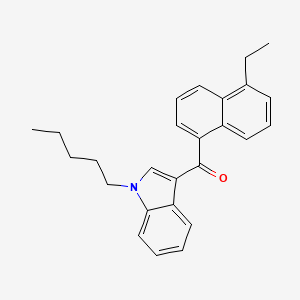
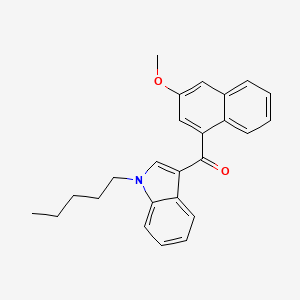
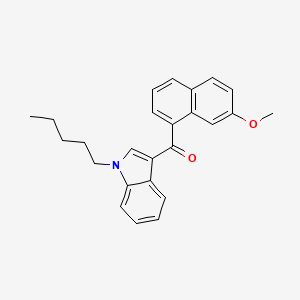


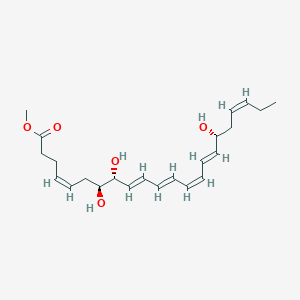
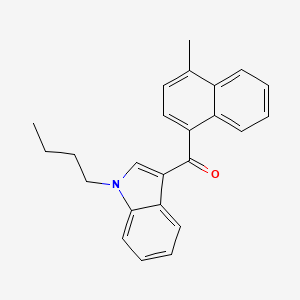
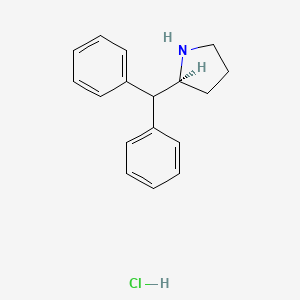
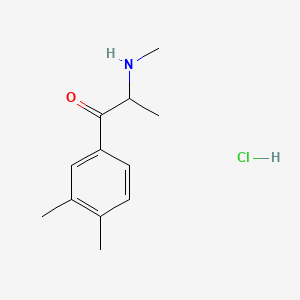
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
